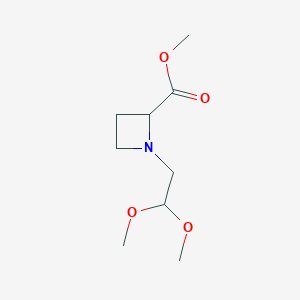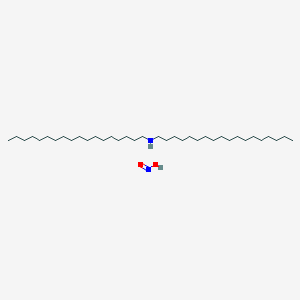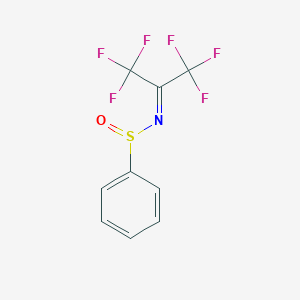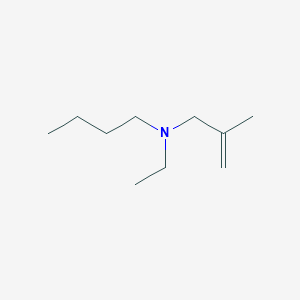![molecular formula C11H22O2Si B14514758 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol CAS No. 63429-73-2](/img/structure/B14514758.png)
1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to an oxirane ring, which is further bonded to a cyclohexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of an intermediate, which is then treated with an oxidizing agent to form the desired oxirane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be employed to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanediol.
Applications De Recherche Scientifique
1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trimethylsilyl group can act as a protecting group, enhancing the compound’s stability and reactivity under specific conditions .
Comparaison Avec Des Composés Similaires
2-(Trimethylsilyl)cyclohexan-1-ol: Similar structure but lacks the oxirane ring.
Cyclohexanone: A simpler ketone without the trimethylsilyl and oxirane functionalities.
Trimethylsilyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness: 1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol is unique due to the presence of both the trimethylsilyl group and the oxirane ring, which confer distinct reactivity and stability properties. This combination makes it a valuable intermediate in organic synthesis and various research applications .
Propriétés
Numéro CAS |
63429-73-2 |
|---|---|
Formule moléculaire |
C11H22O2Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
1-(2-trimethylsilyloxiran-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-14(2,3)11(9-13-11)10(12)7-5-4-6-8-10/h12H,4-9H2,1-3H3 |
Clé InChI |
PPZPZVBYIAYHSV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CO1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)

![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)


![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)


